molecular formula C6H13NO5 B3056255 L-Glucosamine CAS No. 69839-78-7

L-Glucosamine

Cat. No.: B3056255
CAS No.: 69839-78-7
M. Wt: 179.17 g/mol
InChI Key: FZHXIRIBWMQPQF-VANKVMQKSA-N
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Description

L-Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is a naturally occurring compound found in the fluid surrounding joints and is a major component of cartilage. This compound plays a vital role in maintaining the health of cartilage, which cushions joints and helps them move smoothly .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glucosamine can be synthesized through the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans like shrimp and crabs. The hydrolysis process typically involves the use of strong acids such as hydrochloric acid at high temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by the fermentation of grains such as corn or wheat. This method involves the use of specific microorganisms that can convert glucose into this compound through enzymatic processes . Another method involves the enzymatic hydrolysis of chitin using chitinolytic enzymes, which is considered more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: L-Glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Glucosamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to promote the synthesis of glycosaminoglycans and proteoglycans, which are crucial for maintaining healthy cartilage. Unlike glutamine, which is primarily used for muscle recovery and digestive health, this compound specifically targets joint health and cartilage repair .

Properties

IUPAC Name

(2S,3S,4R,5S)-2-amino-3,4,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHXIRIBWMQPQF-VANKVMQKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C=O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595069
Record name 2-Amino-2-deoxy-L-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69839-78-7
Record name 2-Amino-2-deoxy-L-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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